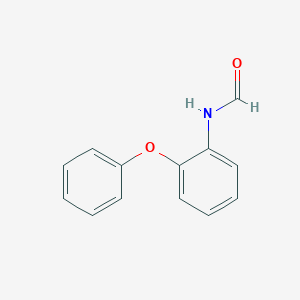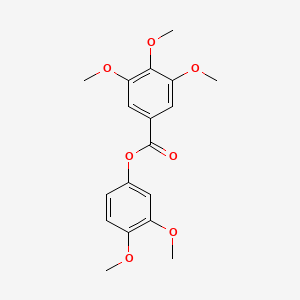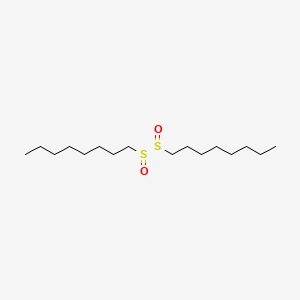
Disulfoxide, dioctyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfoxide, dioctyl is an organic compound characterized by the presence of two sulfoxide groups attached to octyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disulfoxide, dioctyl can be synthesized through the oxidation of dioctyl disulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide groups without over-oxidation to sulfone.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Disulfoxide, dioctyl undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide groups to sulfone.
Reduction: Reduction of the sulfoxide groups can revert them to sulfides.
Substitution: The sulfoxide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Dioctyl sulfone.
Reduction: Dioctyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disulfoxide, dioctyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of disulfoxide, dioctyl involves its ability to interact with various molecular targets. The sulfoxide groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action include redox reactions and interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Dimethyl sulfoxide: A widely used solvent with similar sulfoxide functionality but different alkyl groups.
Dioctyl sulfone: The fully oxidized form of disulfoxide, dioctyl.
Dioctyl sulfide: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific combination of octyl chains and sulfoxide groups, which confer distinct chemical and physical properties. Its ability to undergo selective oxidation and reduction makes it a versatile compound in various chemical processes.
Eigenschaften
CAS-Nummer |
63450-71-5 |
|---|---|
Molekularformel |
C16H34O2S2 |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
1-octylsulfinylsulfinyloctane |
InChI |
InChI=1S/C16H34O2S2/c1-3-5-7-9-11-13-15-19(17)20(18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
UBCASRCXBQBPCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)S(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
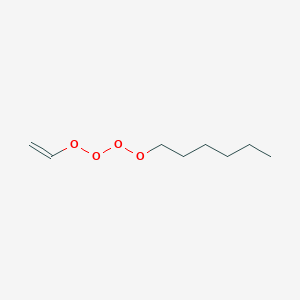
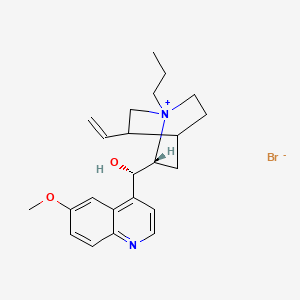
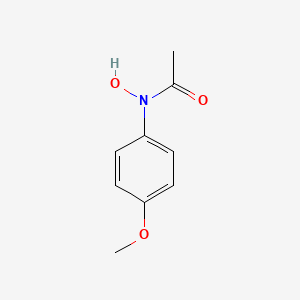
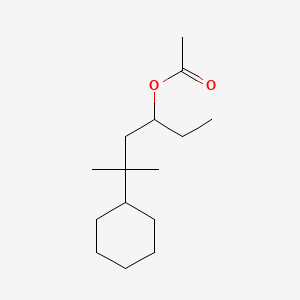
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)

